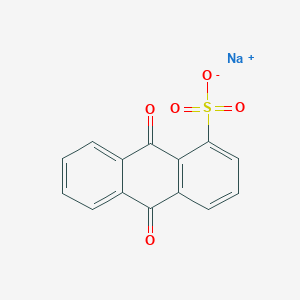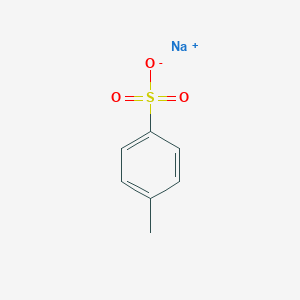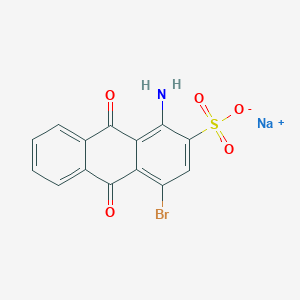
sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate involves the bromination of 1-aminoanthraquinone-2-sulfonic acid. The reaction typically occurs in an aqueous medium with the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction conditions include maintaining a controlled temperature and pH to ensure the selective bromination at the desired position .
Analyse Des Réactions Chimiques
Sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under alkaline conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the anthraquinone moiety can be reduced to anthrahydroquinone or oxidized back to anthraquinone.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo dyes.
Applications De Recherche Scientifique
Sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate involves its interaction with cellular components. In hematology, it binds to specific cellular structures, allowing for their visualization under a microscope. The bromine atom and the sulfonate group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate can be compared with other anthraquinone derivatives such as:
1-Aminoanthraquinone: Lacks the bromine and sulfonate groups, making it less specific in staining applications.
1-Amino-2-bromo-4-hydroxyanthraquinone: Contains a hydroxyl group, which alters its chemical reactivity and staining properties.
Anthraquinone-2-sulfonic acid sodium salt: Lacks the amino and bromine groups, affecting its binding properties.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its specific applications in various fields.
Propriétés
IUPAC Name |
sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO5S.Na/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18;/h1-5H,16H2,(H,19,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMRAEGWZZVGIH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrNNaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-CHLOROBENZOATE](/img/structure/B7737158.png)
![2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PYRIDINE-4-CARBOXYLATE](/img/structure/B7737162.png)
![4-chloro-3-methyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B7737167.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-methylbenzenesulfonamide](/img/structure/B7737172.png)
![N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide](/img/structure/B7737180.png)
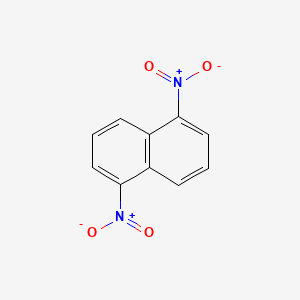
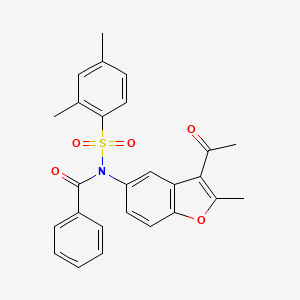
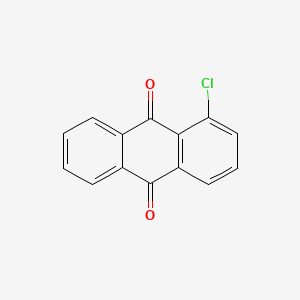
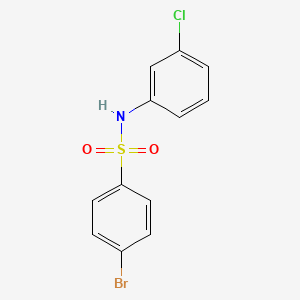
![2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B7737204.png)
![2-[(3-Oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl)sulfonylamino]benzoic acid](/img/structure/B7737209.png)
![ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7737215.png)
